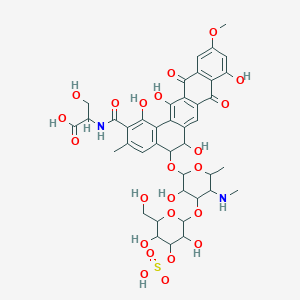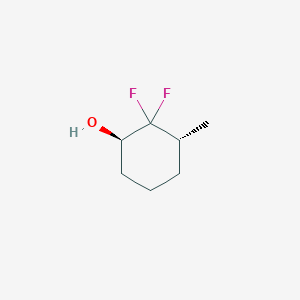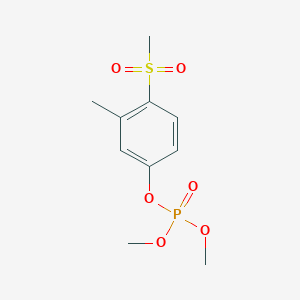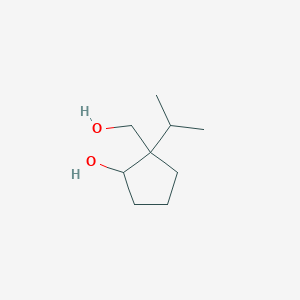
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol, also known as HMPC, is a cyclic alcohol that has been widely studied for its potential applications in the field of pharmaceuticals. HMPC has a unique structure that makes it a valuable compound for use in drug development, as it can be easily modified to create a range of derivatives with different properties. In
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has a range of biochemical and physiological effects, depending on the specific application. It has been shown to have anti-inflammatory effects, which can help to reduce pain and swelling in the body. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has also been shown to have antitumor effects, which can help to slow the growth and spread of cancer cells. In addition, 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has been shown to have neuroprotective effects, which can help to protect the brain from damage caused by various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in lab experiments is its versatility. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol can be easily modified to create a range of derivatives with different properties, making it a valuable compound for drug development. However, one of the limitations of using 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are a number of future directions for research on 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol. One area of interest is the development of new drugs based on 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol and its derivatives. Researchers are also interested in studying the mechanism of action of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in more detail, in order to better understand how it works and how it can be used to treat various diseases and conditions. Additionally, there is interest in exploring the potential use of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in other areas, such as agriculture and environmental remediation.
Méthodes De Synthèse
The synthesis of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol can be achieved through a number of different methods, including the reaction of cyclopentadiene with formaldehyde and isopropyl alcohol, as well as the reaction of cyclopentadiene with glyoxal and isopropyl alcohol. The most common method for synthesizing 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol involves the reaction of cyclopentadiene with formaldehyde and isopropyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. This method results in a yield of approximately 60-70%.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propriétés
Numéro CAS |
150065-74-0 |
|---|---|
Nom du produit |
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol |
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)9(6-10)5-3-4-8(9)11/h7-8,10-11H,3-6H2,1-2H3 |
Clé InChI |
QTBIZICXTQXBJR-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCCC1O)CO |
SMILES canonique |
CC(C)C1(CCCC1O)CO |
Synonymes |
Cyclopentanemethanol, 2-hydroxy-1-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



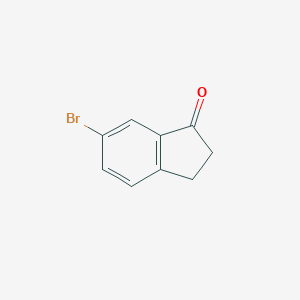
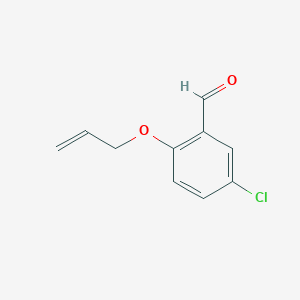
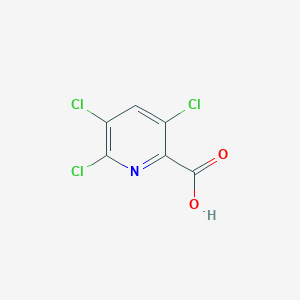
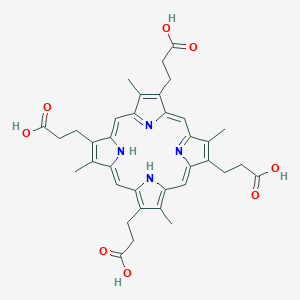
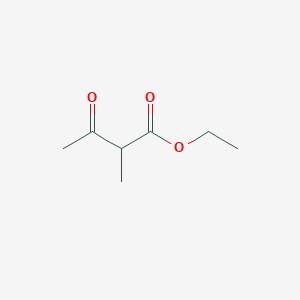
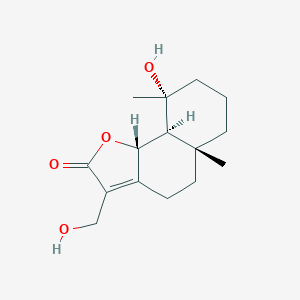
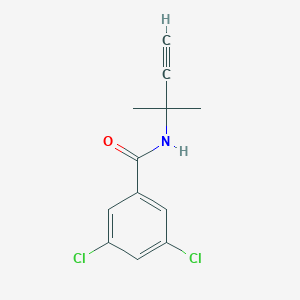
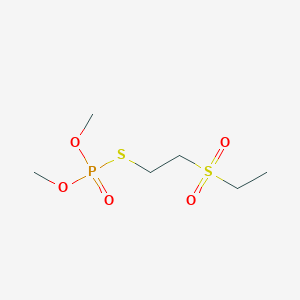
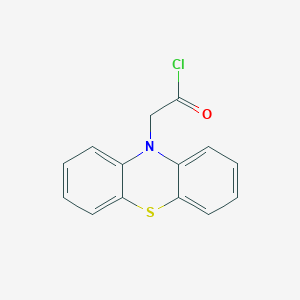
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)
